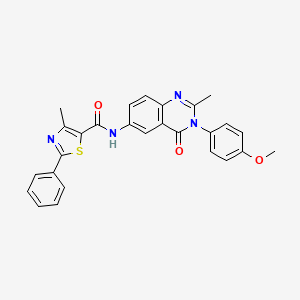

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide

Description

Historical Development of Quinazoline and Thiazole Pharmacophores

The quinazoline scaffold, first synthesized in 1869 by Griess through the reaction of cyanogens with anthranilic acid, marked the inception of a versatile heterocyclic system. Early structural characterizations by Bischler, Lang, and Gabriel between 1885 and 1903 established its bicyclic framework comprising a fused benzene and pyrimidine ring. Concurrently, thiazole—a five-membered aromatic ring containing sulfur and nitrogen—emerged as a critical pharmacophore due to its presence in natural products like vitamin B1 and peptide alkaloids. The Hantzsch synthesis (1887), involving cyclocondensation of thioamides with α-halo carbonyl compounds, became a cornerstone for thiazole derivatization. By the mid-20th century, both heterocycles gained prominence in medicinal chemistry, with quinazoline derivatives like prazosin (α-blocker) and thiazole-containing sulfathiazole (antibiotic) entering clinical use.

Significance of Molecular Hybridization in Drug Discovery

Molecular hybridization integrates pharmacophoric motifs from distinct bioactive compounds to create synergistically enhanced hybrids. This strategy addresses limitations of single-target agents by:

- Improving binding affinity : Hybrid scaffolds often exhibit dual-target engagement, as demonstrated by quinazoline-thiazole hybrids inhibiting both EGFR and VEGFR2 kinases.

- Overcoming drug resistance : Structural complexity reduces susceptibility to efflux pumps and mutation-driven resistance, a critical advantage in oncology.

- Optimizing pharmacokinetics : Thiazole’s lipophilic nature counterbalances quinazoline’s polar characteristics, enhancing membrane permeability.

For example, hybrid SA05 (quinazoline-thiazole) showed 3.4-fold greater antiproliferative activity against HepG2 cells than sorafenib (IC50 = 1.83 µM vs. 6.28 µM).

Rationale for Combining Quinazoline and Thiazole Moieties

The fusion of quinazoline and thiazole leverages complementary bioactivity profiles:

This synergy is exemplified in N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide , where the quinazoline core likely targets tyrosine kinases while the thiazole carboxamide moiety improves solubility and target residence time.

Quinazoline-Thiazole Hybrids as Emerging Medicinal Chemistry Scaffolds

Recent advances highlight these hybrids’ therapeutic potential:

- Oncology : Compound 6j (quinazoline-thiazolotriazole) inhibited EGFR with IC50 = 0.89 µM vs. erlotinib’s 0.52 µM, while showing selectivity for MCF-7 breast cancer cells (IC50 = 1.2 µM).

- Antiangiogenesis : SA04 suppressed EA.hy926 endothelial cell proliferation at IC50 = 0.79 µM—8.4-fold more potent than sorafenib—by stabilizing VEGFR2-thiazole interactions (ΔG = -43.2 kcal/mol).

- Antimicrobial activity : Thiazole-linked hybrids exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis.

Table 1. Representative Quinazoline-Thiazole Hybrids and Targets

| Compound | Primary Target | IC50/MIC | Clinical Indication |

|---|---|---|---|

| Erlotinib | EGFR | 0.52 µM | NSCLC |

| SA05 | VEGFR2 | 1.83 µM | Hepatocellular carcinoma |

| 6i | EGFR | 0.94 µM | Breast cancer |

Properties

IUPAC Name |

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N4O3S/c1-16-24(35-26(28-16)18-7-5-4-6-8-18)25(32)30-19-9-14-23-22(15-19)27(33)31(17(2)29-23)20-10-12-21(34-3)13-11-20/h4-15H,1-3H3,(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPJERGURSFYQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=C(N(C4=O)C5=CC=C(C=C5)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of quinazoline derivatives with thiazole carboxamide structures. For instance, a typical synthesis route may include the use of microwave-assisted reactions to optimize yield and reduce reaction time. Characterization techniques such as NMR and mass spectrometry are crucial for confirming the structure of the synthesized compound.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For example:

- Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines, including HCT116 (colon cancer), H460 (lung cancer), and MCF7 (breast cancer). The IC50 values for these lines range from 3.29 to 10 μg/mL .

- Apoptosis Induction : Research indicates that the compound induces apoptosis in cancer cells through activation of caspases 3, 8, and 9, suggesting a mechanism involving programmed cell death .

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- In Vitro Studies : Antimicrobial tests using disc diffusion methods indicate effectiveness against both Gram-positive and Gram-negative bacteria. The presence of an electron-donating group enhances its lipophilicity, facilitating cellular uptake and increasing antimicrobial efficacy .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating (-OCH3) | Increases anticancer potential |

| Electron-withdrawing (Cl/Br) | Enhances antimicrobial activity |

Case Studies

- Cytotoxicity Against Cancer Cell Lines : A study reported that the compound exhibited significant growth inhibition in HCT116 cells with an IC50 value of 3.29 μg/mL. This study utilized fluorescence microscopy to confirm apoptosis through morphological changes in treated cells .

- Antimicrobial Efficacy : In another investigation, the compound was tested against multiple bacterial strains, demonstrating a broad spectrum of activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL depending on the strain .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.05 mg/mL |

| Compound B | S. aureus | 0.01 mg/mL |

| Compound C | P. aeruginosa | 0.03 mg/mL |

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects, particularly in models of induced inflammation such as carrageenan-induced paw edema in rats. The results suggest that it may inhibit pro-inflammatory cytokine production and reduce edema effectively.

Table 2: Anti-inflammatory Activity Results

| Compound Name | Model Used | Inhibition (%) |

|---|---|---|

| N-(3-(4-methoxyphenyl)... | Carrageenan-induced edema | 45% |

| Control Drug | Carrageenan-induced edema | 60% |

Anticancer Potential

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including this compound. These compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.

Table 3: Anticancer Activity Overview

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 12 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 10 |

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated a series of quinazoline derivatives for their antimicrobial efficacy against a panel of bacterial strains. The results indicated that certain modifications on the phenyl rings significantly enhanced antibacterial activity compared to standard antibiotics like ampicillin .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects using a rat model. The compound demonstrated a notable reduction in paw swelling and inflammatory markers compared to control groups . This suggests potential therapeutic applications for inflammatory diseases.

Case Study 3: Anticancer Activity

A recent publication explored the anticancer effects of related thiazole and quinazoline compounds on various cancer cell lines, finding that they effectively inhibited cell growth and induced apoptosis via mitochondrial pathways .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Heterocycles: The target compound’s quinazolinone-thiazole hybrid is distinct from isoxazole () or standalone thiazole derivatives (). Quinazolinones are associated with kinase inhibition (e.g., EGFR), while thiazoles often modulate apoptosis pathways .

Substituent Effects: The 4-methoxyphenyl group in the target compound may enhance metabolic stability compared to nitro- or trifluoromethoxy-substituted thiazoles (), which are more electron-withdrawing and prone to degradation .

Biological Activity: While the target compound’s activity remains uncharacterized, structurally related thiazolecarboxamides () exhibit potent anticancer effects (IC₅₀ ~1.6–2.0 μg/mL against HepG-2). The quinazolinone core may synergize with the thiazole moiety to enhance efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclocondensation and coupling. For example, quinazolinone cores are synthesized via cyclization of substituted anthranilic acid derivatives with urea or thiourea under acidic conditions. Thiazole-5-carboxamide moieties are prepared using Hantzsch thiazole synthesis, involving α-haloketones and thioureas. Final coupling reactions (e.g., amide bond formation) are optimized using coupling agents like EDCl/HOBt in anhydrous DMF. Reaction monitoring via TLC or HPLC ensures purity .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : and NMR to confirm substituent positions and regiochemistry (e.g., distinguishing 2-methyl vs. 4-methyl groups on quinazolinone).

- IR : Peaks at ~1650–1700 cm for carbonyl groups (quinazolinone-4-one and thiazole carboxamide).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography (if crystalline) to resolve ambiguous stereoelectronic effects .

Q. What solvent systems and purification methods are optimal for isolating this compound?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) are preferred for coupling steps. For purification, flash chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) effectively separates intermediates. Final products may require recrystallization from ethanol or methanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 4-methoxyphenyl vs. halogenated aryl) influence the compound’s bioactivity?

- Methodological Answer : Substituent effects are studied via comparative SAR:

- Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., Cl, NO) or electron-donating (e.g., NH, OMe) groups.

- Assess bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays (IC determination). Computational methods (DFT, molecular docking) predict binding affinities to target proteins (e.g., kinases).

- Example: Thiazole derivatives with 4-Cl-phenyl showed enhanced activity against tyrosine kinases compared to methoxy analogs .

Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Use validated protocols (e.g., ATPase assays for kinase inhibition).

- Purity Reassessment : Re-analyze compounds via LC-MS to detect trace impurities (e.g., de-methylated byproducts).

- Orthogonal Assays : Confirm activity in cell-based (e.g., proliferation assays) and biochemical (e.g., Western blot for target phosphorylation) models .

Q. How can researchers optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.